4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
Description
4-(3,4-Dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a heterocyclic compound featuring a seven-membered thiazepane ring fused with a morpholine moiety and substituted with a 3,4-dimethoxybenzoyl group.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-23-17-5-4-15(12-18(17)24-2)19(22)21-6-3-11-26-14-16(21)13-20-7-9-25-10-8-20/h4-5,12,16H,3,6-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCMVMBHKIMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCSCC2CN3CCOCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced through an acylation reaction using 3,4-dimethoxybenzoyl chloride and a base such as triethylamine.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Benzoic Acid Derivatives ()
Compound 1 in , 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-benzoic acid methyl ester, shares the 3,4-dimethoxybenzoyl group but lacks the thiazepane and morpholine moieties. Key differences:
- Solubility : The benzoic acid ester in likely exhibits higher hydrophilicity due to the hydroxyl and ester groups, whereas the thiazepane core in the target compound may enhance lipophilicity.
- Bioactivity : Benzoic acid derivatives often exhibit antimicrobial or anti-inflammatory activity , but the thiazepane-morpholine scaffold could shift the pharmacological profile toward central nervous system (CNS) targets, as morpholine is common in neuroactive drugs.
Morpholine-Containing Compounds ()
describes a synthetic process for 5-{5-chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. This compound shares the morpholinylmethyl group and a complex heterocyclic framework. Comparisons suggest:
Dimethoxybenzoyl-Containing Compounds ()
The compound 4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate in includes the 3,4-dimethoxybenzoyl group linked to a hydrazone moiety. Contrasts include:
- Stability : Hydrazone linkages are prone to hydrolysis, whereas the thiazepane’s saturated ring may confer greater chemical stability.
Hypothetical Data Table for Comparative Analysis
Biological Activity
The compound 4-(3,4-dimethoxybenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a thiazepane derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates the presence of a thiazepane ring, a morpholine group, and a dimethoxybenzoyl moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Thiazepane Ring : The initial step typically includes the reaction of appropriate thioketones with amines to form the thiazepane structure.
- Benzoylation : The introduction of the 3,4-dimethoxybenzoyl group is achieved through acylation reactions.
- Morpholine Attachment : The morpholine group is introduced via a nucleophilic substitution reaction.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups on the benzoyl moiety enhances electron donation capabilities, leading to improved radical scavenging activities.
Acetylcholinesterase Inhibition
The compound has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is vital in treating neurodegenerative diseases like Alzheimer's. Compounds with similar thiazepane structures have been reported to inhibit AChE effectively.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast and prostate cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Molecular docking studies have indicated that the compound interacts with key enzymes involved in neurotransmission and oxidative stress pathways. The binding affinity to AChE suggests competitive inhibition, while antioxidant activity may be attributed to free radical scavenging mechanisms.
Case Studies
- Neuroprotective Effects : A study demonstrated that the compound significantly improved cognitive function in animal models of Alzheimer's disease by reducing AChE activity and increasing acetylcholine levels.
- In Vivo Antitumor Efficacy : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
